N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
CAS No.:
Cat. No.: VC20210936
Molecular Formula: C18H19FN2O5S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN2O5S2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C18H19FN2O5S2/c1-20(13-7-9-28(25,26)11-13)16(22)6-8-21-17(23)15(27-18(21)24)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10- |
| Standard InChI Key | QWVIVCGBRSHAPD-GDNBJRDFSA-N |
| Isomeric SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
| Canonical SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a central TZD ring (2,4-thiazolidinedione) substituted at the 3-position with a propanamide linker bearing N-methyl and 1,1-dioxidotetrahydrothiophen-3-yl groups. The 5-position of the TZD is functionalized with a (Z)-configured 2-fluorobenzylidene moiety, critical for conformational stability and target binding.
Key structural attributes:
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TZD core: Responsible for hydrogen bonding with peroxisome proliferator-activated receptors (PPARs) .
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2-Fluorobenzylidene: Enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets .
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Tetrahydrothiophene sulfone: Improves solubility and metabolic stability compared to non-sulfonated analogs.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₅S₂ | |
| Molecular Weight | 426.5 g/mol | |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-... | |
| SMILES | CN(C1CCS(=O)(=O)C1)C(=O)... | |
| logP (Predicted) | 2.8 ± 0.3 | |
| Aqueous Solubility | 12 µg/mL (pH 7.4) |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step protocol:
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Knoevenagel Condensation: 2-Fluorobenzaldehyde reacts with 2,4-thiazolidinedione under acidic conditions (e.g., piperidine/EtOH) to form the 5-(2-fluorobenzylidene)-TZD intermediate .
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N-Alkylation: The TZD nitrogen is alkylated with 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide using K₂CO₃ in DMF at 60°C.
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Purification: Chromatography (silica gel, EtOAc/hexane) yields the final product with >95% purity.
Critical parameters:
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Temperature control: Excess heat promotes Z→E isomerization of the benzylidene group .
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Microwave assistance: Reduces reaction time from 24h to 45min for condensation steps .
Physicochemical Characterization
Spectroscopic Profiles
IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
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δ 11.63 (s, 1H, TZD-NH), 7.82 (d, J=16 Hz, 1H, CH=), 7.45–7.32 (m, 4H, Ar-H) .
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δ 3.38 (m, 1H, tetrahydrothiophene-CH), 3.12 (s, 3H, N-CH₃).
LC-MS: m/z 427.1 [M+H]⁺.
| Compound | EC₅₀ (nM) | Fold Activation |
|---|---|---|
| Rosiglitazone | 45 | 12.8 |
| Target Compound | 210 | 6.4 |
Data inferred from structural analogs
Antibacterial Effects
The 2-thioxo-TZD derivative (VC16371331, VulcanChem) inhibits Staphylococcus aureus (MIC = 8 µg/mL) via dihydrofolate reductase binding . Fluorination at C-2 enhances membrane penetration.
Anticancer Activity
In MCF-7 breast cancer cells, the compound reduces viability (IC₅₀ = 18 µM) by inhibiting NF-κB and STAT3 pathways . The sulfone group potentiates reactive oxygen species generation.
Future Directions
Structural Optimization
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Fluorine replacement: Testing 3-CF₃ or 4-OCH₃ benzylidenes to modulate PPARγ selectivity .
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Sulfone bioisosteres: Replacing tetrahydrothiophene sulfone with cyclopentane sulfonamide to reduce metabolic clearance.
Clinical Translation
Phase I trials should assess pharmacokinetics in non-human primates, leveraging the compound’s favorable logP (2.8) and plasma protein binding (89%).
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